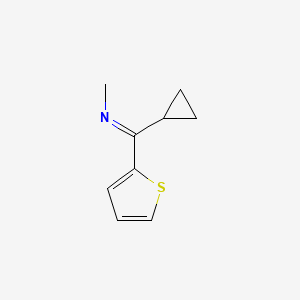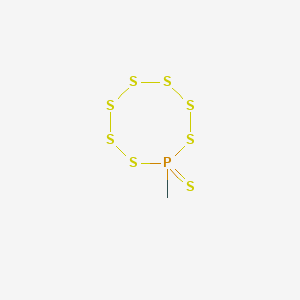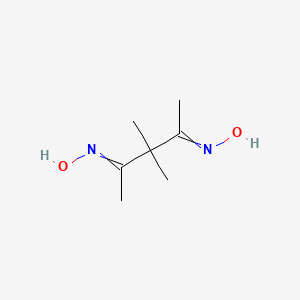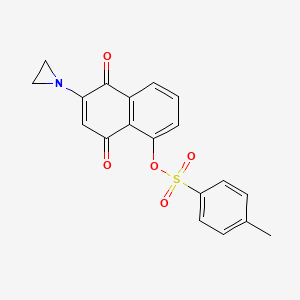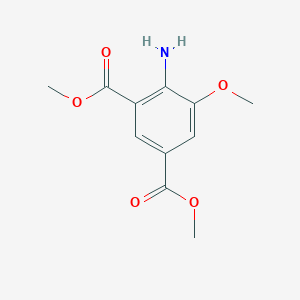
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C11H13NO5 It is an aromatic compound featuring both amino and methoxy functional groups attached to a benzene ring, along with two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate typically involves the esterification of 4-amino-5-methoxybenzene-1,3-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The ester groups may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-aminoisophthalate
- Dimethyl 3,4-furandicarboxylate
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Uniqueness
Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate is unique due to the presence of both amino and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112616-03-2 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-15-8-5-6(10(13)16-2)4-7(9(8)12)11(14)17-3/h4-5H,12H2,1-3H3 |
Clé InChI |
KKHXWRWHVZONKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1N)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


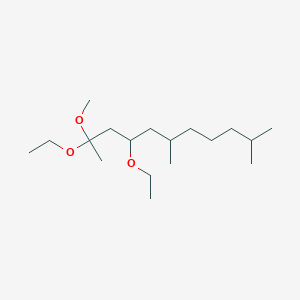
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
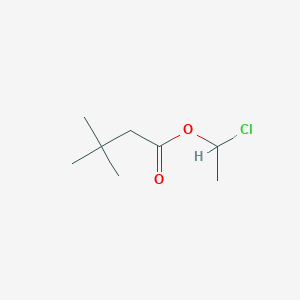



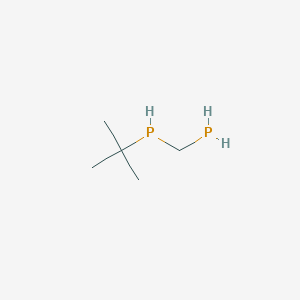
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
